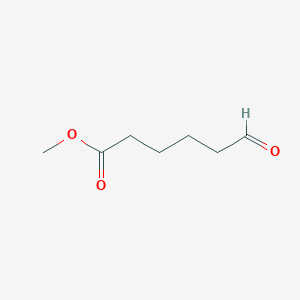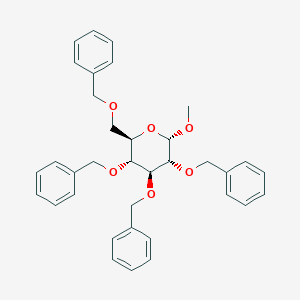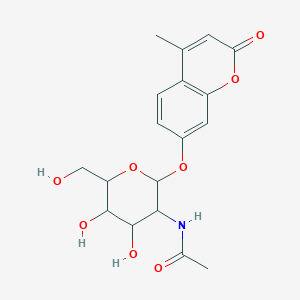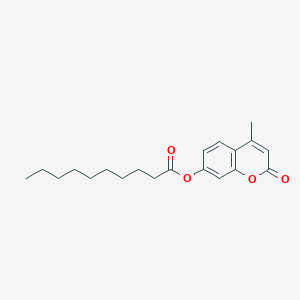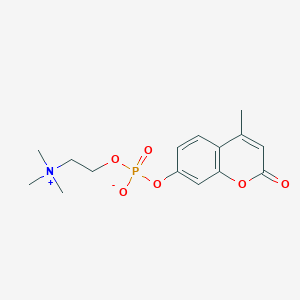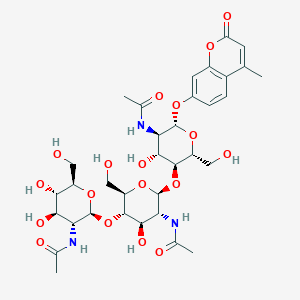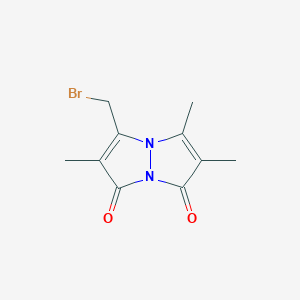
4-硝基苯基β-D-木吡喃糖苷
描述
科学研究应用
作用机制
4-硝基苯基 α-D-木糖吡喃糖苷作为 α-木糖苷酶的底物。 该酶催化糖苷键的水解,导致释放 4-硝基苯酚和 D-木糖 . 反应机制涉及酶与底物之间形成共价中间体,然后裂解糖苷键 .
生化分析
Biochemical Properties
4-Nitrophenyl beta-D-xyloside is a substrate for the enzyme β-xylosidase . β-xylosidases are crucial enzymes in the degradation of xylan, a prominent component of cellulosic biomass, into reducing sugars . They hydrolyze more glycosidic bonds than any of the other xylanolytic enzymes . The interaction between 4-Nitrophenyl beta-D-xyloside and β-xylosidase is essential for the efficient conversion of xylan into bioethanol .
Cellular Effects
When administered to living cells, 4-Nitrophenyl beta-D-xyloside can induce the formation and secretion of large quantities of glycosaminoglycans . This process can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Nitrophenyl beta-D-xyloside involves its interaction with the enzyme β-xylosidase . This enzyme hydrolyzes the glycosidic bonds in xylan, converting it into reducing sugars . The 4-Nitrophenyl beta-D-xyloside acts as a substrate for this enzyme, facilitating the hydrolysis process .
Temporal Effects in Laboratory Settings
The effects of 4-Nitrophenyl beta-D-xyloside over time in laboratory settings are primarily related to its role as a substrate for β-xylosidase . As the enzyme catalyzes the hydrolysis of xylan, the concentration of 4-Nitrophenyl beta-D-xyloside decreases over time
Metabolic Pathways
The metabolic pathways involving 4-Nitrophenyl beta-D-xyloside are primarily related to the degradation of xylan . The enzyme β-xylosidase, which interacts with 4-Nitrophenyl beta-D-xyloside, plays a crucial role in these pathways .
准备方法
合成路线和反应条件
4-硝基苯基 α-D-木糖吡喃糖苷的合成通常涉及在碱(如氢氧化钠)存在下,4-硝基苯酚与 α-D-木糖吡喃糖基溴反应 . 该反应在甲醇或乙醇等有机溶剂中于受控温度下进行,以确保形成所需产物 .
工业生产方法
4-硝基苯基 α-D-木糖吡喃糖苷的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和优化反应条件,以最大限度地提高产率和纯度。 然后通过结晶或色谱技术纯化产物 .
化学反应分析
反应类型
4-硝基苯基 α-D-木糖吡喃糖苷会经历几种类型的化学反应,包括:
水解: 由 α-木糖苷酶催化,生成 4-硝基苯酚和 D-木糖.
氧化: 可以被氧化形成相应的硝基化合物.
还原: 将硝基还原为氨基.
常用试剂和条件
水解: α-木糖苷酶,水性缓冲溶液.
氧化: 氧化剂,如高锰酸钾或过氧化氢.
还原: 还原剂,如硼氢化钠或催化氢化.
主要形成的产物
水解: 4-硝基苯酚和 D-木糖.
氧化: 硝基衍生物.
还原: 氨基衍生物.
相似化合物的比较
属性
IUPAC Name |
2-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYKRYCCUGBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001-96-9 | |
| Record name | MLS003171270 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


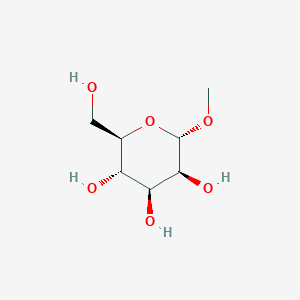
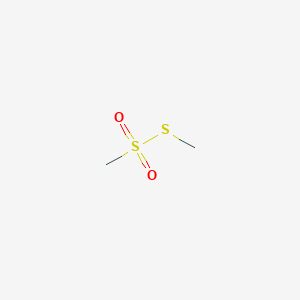
![1-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13715.png)
![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)
